1-[(4-CHLOROBENZYL)OXY]-3-(2,6-DIMETHYLMORPHOLIN-4-YL)PROPAN-2-OL HYDROCH+
Description
This compound is a propan-2-ol derivative featuring a 4-chlorobenzyloxy substituent at position 1 and a 2,6-dimethylmorpholin-4-yl group at position 2. The hydrochloride salt form enhances its solubility and stability for pharmaceutical applications. The 4-chlorobenzyl group may confer increased lipophilicity and receptor-binding affinity compared to non-halogenated analogs, while the 2,6-dimethylmorpholine moiety likely influences stereoelectronic properties and metabolic stability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3.ClH/c1-12-7-18(8-13(2)21-12)9-16(19)11-20-10-14-3-5-15(17)6-4-14;/h3-6,12-13,16,19H,7-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSZBOXODJMPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COCC2=CC=C(C=C2)Cl)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorobenzyl)oxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride typically involves multiple steps, including the formation of the chlorobenzyl ether and the morpholine ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the chlorobenzyl ether can be synthesized through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and an appropriate alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorobenzyl)oxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorobenzyl group can produce a variety of substituted benzyl ethers.
Scientific Research Applications
1-[(4-Chlorobenzyl)oxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorobenzyl)oxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s closest structural analogs from the evidence include:
Notes:
- The target compound’s 2,6-dimethylmorpholine group likely enhances steric hindrance and metabolic stability compared to the unsubstituted morpholine in ’s analog .
Pharmacological and Functional Comparisons
- Kir1.1/GIRK Channel Inhibition : While the target compound lacks direct activity data, structurally related molecules like VU573 (IC₅₀ = 1.9 μM for GIRK) in suggest that morpholine-containing analogs may target ion channels. The 2,6-dimethylmorpholine group in the target compound could modulate selectivity for Kir subtypes .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to ’s analogs (e.g., nucleophilic substitution or Mitsunobu reactions for ether linkages). However, the 2,6-dimethylmorpholine moiety may require specialized chiral synthesis steps .
Stability and Impurity Profiles
Morpholine derivatives are prone to oxidation; thus, the hydrochloride salt form may mitigate degradation, as seen in ’s analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
